molecular formula C5H7F3O2 B6231542 (2S)-4,4,4-trifluoro-2-methylbutanoic acid CAS No. 868666-12-0

(2S)-4,4,4-trifluoro-2-methylbutanoic acid

Cat. No. B6231542
CAS RN: 868666-12-0
M. Wt: 156.1
InChI Key:
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Description

“(2S)-4,4,4-trifluoro-2-methylbutanoic acid” is a type of organic compound known as a carboxylic acid. It has a chiral center at the 2nd carbon atom, which means it can exist in two different forms that are mirror images of each other . The “(2S)” in its name indicates the specific arrangement of atoms in three-dimensional space, following the Cahn-Ingold-Prelog priority rules .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-carbon chain with a carboxylic acid group (-COOH) at one end. The second carbon atom (counting from the carboxylic acid end) would be a chiral center with a fluorine atom, a hydrogen atom, a methyl group (-CH3), and the rest of the molecule attached to it .


Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo typical acid-base reactions, forming a carboxylate anion and a hydronium ion in the presence of a base . It could also participate in esterification reactions, where it reacts with an alcohol to form an ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative fluorine atoms and the polar carboxylic acid group would likely make it relatively polar. This could affect its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For example, if it’s used as a pharmaceutical agent, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Carboxylic acids, in general, can cause skin and eye irritation and should be handled with care .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-4,4,4-trifluoro-2-methylbutanoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methylbutanoic acid", "trifluoroacetic anhydride", "pyridine", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2-methylbutanoic acid is reacted with trifluoroacetic anhydride in the presence of pyridine and dichloromethane to form (2S)-4,4,4-trifluoro-2-methylbutanoic anhydride.", "Step 2: The anhydride is then hydrolyzed with sodium bicarbonate and water to yield (2S)-4,4,4-trifluoro-2-methylbutanoic acid." ] }

CAS RN

868666-12-0

Product Name

(2S)-4,4,4-trifluoro-2-methylbutanoic acid

Molecular Formula

C5H7F3O2

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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